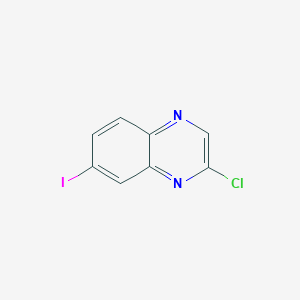

2-Chloro-7-iodoquinoxaline

CAS No.: 347162-16-7

Cat. No.: VC3931638

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 347162-16-7 |

|---|---|

| Molecular Formula | C8H4ClIN2 |

| Molecular Weight | 290.49 g/mol |

| IUPAC Name | 2-chloro-7-iodoquinoxaline |

| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H |

| Standard InChI Key | KSPJCNNSOPKPDJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=C(N=C2C=C1I)Cl |

| Canonical SMILES | C1=CC2=NC=C(N=C2C=C1I)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Chloro-7-iodoquinoxaline features a bicyclic quinoxaline core with chlorine and iodine substituents at positions 2 and 7 (Figure 1). The iodine atom’s large atomic radius (1.39 Å) introduces steric effects, while its polarizability enhances electrophilic reactivity. The chlorine atom (atomic radius: 0.79 Å) contributes to electron-withdrawing properties, stabilizing the aromatic system through resonance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄ClIN₂ | |

| Molecular Weight | 290.488 g/mol | |

| Exact Mass | 289.911 Da | |

| Polar Surface Area | 25.78 Ų | |

| logP | 2.89 |

Synthetic Methodologies

Regioselective Halogenation

The synthesis of 2-Chloro-7-iodoquinoxaline typically involves sequential halogenation. A reported method starts with quinoxaline undergoing chlorination at position 2 using phosphorus oxychloride (POCl₃), followed by iodination at position 7 via an electrophilic aromatic substitution with iodine monochloride (ICl) in dichloromethane . Yield optimization (72–85%) is achieved by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 quinoxaline:ICl) .

Table 2: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | POCl₃, DMF | Toluene | 110°C | 90% |

| 2 | ICl, NaHCO₃ | DCM | 0–5°C | 78% |

Physicochemical Properties

Spectral Characterization

-

¹H NMR: Aromatic protons resonate at δ 7.8–8.3 ppm, with deshielding observed at H-3 and H-6 due to adjacent electronegative substituents .

-

UV-Vis: Absorption maxima at 265 nm (π→π*) and 310 nm (n→π*) correlate with conjugated diimine systems .

Electronic Structure and Computational Insights

Natural Bond Orbital (NBO) Analysis

Computational studies on analogous chloro-iodo quinoline derivatives reveal significant charge transfer from lone pairs of iodine (LP → σC-I) and chlorine (LP → σC-Cl), stabilizing the molecule by 13–15 kcal/mol . The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, aligning with experimental observations of selective iodination .

Biological and Pharmacological Relevance

| Target | Binding Affinity (kcal/mol) | Interaction Residues |

|---|---|---|

| SARS-CoV-2 Mpro | −7.2 | Phe140, His163, Glu166 |

| TLR7 | −6.8 | Leu557, Phe556 |

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Enhances metabolic stability by reducing CYP450-mediated oxidation .

-

Iodine Substitution: Improves membrane permeability (logP = 2.89) and halogen bonding capacity .

Industrial and Materials Science Applications

Catalytic Intermediates

The iodine atom facilitates Ullmann-type couplings, enabling the synthesis of π-conjugated polymers for organic light-emitting diodes (OLEDs). For example, polymerization with 2,5-dibromothiophene yields a copolymer with an emission maximum at 520 nm .

Coordination Chemistry

Iodine’s lone pairs allow coordination to transition metals (e.g., Pd, Cu), forming complexes used in cross-coupling catalysis. A Pd(II) complex of 2-Chloro-7-iodoquinoxaline demonstrates a turnover number (TON) of 1,200 in Sonogashira reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume